[7-(1,3-Benzodioxol-5-yl)pyrazolo[1,5-a]pyrimidin-3-yl](4-phenylpiperazin-1-yl)methanone
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Overview
Description
1-[7-(2H-1,3-BENZODIOXOL-5-YL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBONYL]-4-PHENYLPIPERAZINE is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a benzodioxole moiety, a pyrazolopyrimidine core, and a phenylpiperazine group. These structural features contribute to its potential biological activities and applications in scientific research.
Preparation Methods
The synthesis of 1-[7-(2H-1,3-BENZODIOXOL-5-YL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBONYL]-4-PHENYLPIPERAZINE involves multiple steps, typically starting with the preparation of the benzodioxole and pyrazolopyrimidine intermediates. One common synthetic route includes:
Preparation of Benzodioxole Intermediate: The benzodioxole moiety can be synthesized through a series of reactions involving the cyclization of catechol derivatives with formaldehyde.
Formation of Pyrazolopyrimidine Core: The pyrazolopyrimidine core is often synthesized via cyclization reactions involving hydrazine derivatives and pyrimidine precursors.
Coupling Reactions: The final step involves coupling the benzodioxole and pyrazolopyrimidine intermediates with phenylpiperazine using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
1-[7-(2H-1,3-BENZODIOXOL-5-YL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBONYL]-4-PHENYLPIPERAZINE undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzodioxole or pyrazolopyrimidine moieties are replaced with other groups using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[7-(2H-1,3-BENZODIOXOL-5-YL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBONYL]-4-PHENYLPIPERAZINE has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anticancer agent due to its ability to inhibit specific molecular targets involved in cancer cell proliferation.
Chemical Biology: The compound is used as a tool to study the structure-activity relationships of related molecules and to develop new derivatives with enhanced biological activities.
Industrial Applications: It may have applications in the development of new pharmaceuticals and agrochemicals, given its unique chemical structure and potential biological activities.
Mechanism of Action
The mechanism of action of 1-[7-(2H-1,3-BENZODIOXOL-5-YL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBONYL]-4-PHENYLPIPERAZINE involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors involved in cell signaling pathways, leading to the modulation of cellular processes such as apoptosis, cell cycle progression, and inflammation . The exact molecular targets and pathways can vary depending on the specific biological context and the derivatives of the compound being studied.
Comparison with Similar Compounds
1-[7-(2H-1,3-BENZODIOXOL-5-YL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBONYL]-4-PHENYLPIPERAZINE can be compared with other similar compounds, such as:
1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol: This compound shares the benzodioxole moiety but lacks the pyrazolopyrimidine and phenylpiperazine groups.
1-(1,3-Benzodioxol-5-yl)-3-(4-chloro-3-nitroanilino)-1-propanone: This compound contains the benzodioxole moiety and an anilino group, but differs in its overall structure and functional groups.
Properties
Molecular Formula |
C24H21N5O3 |
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Molecular Weight |
427.5 g/mol |
IUPAC Name |
[7-(1,3-benzodioxol-5-yl)pyrazolo[1,5-a]pyrimidin-3-yl]-(4-phenylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C24H21N5O3/c30-24(28-12-10-27(11-13-28)18-4-2-1-3-5-18)19-15-26-29-20(8-9-25-23(19)29)17-6-7-21-22(14-17)32-16-31-21/h1-9,14-15H,10-13,16H2 |
InChI Key |
SMKIDEVSFXDSLE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=C4N=CC=C(N4N=C3)C5=CC6=C(C=C5)OCO6 |
Origin of Product |
United States |
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